Cyclopentyl(phenyl)methanol

Adenosine Receptor Agonism GPCR Pharmacology Medicinal Chemistry

Cyclopentyl(phenyl)methanol is a critical chiral intermediate with a distinct conformational profile, delivering a unique balance of lipophilicity and H-bonding capacity. It is essential for synthesizing adenosine A1 receptor modulators and optimizing kinase inhibitor selectivity. As a documented impurity in Penehyclidine, it is an irreplaceable reference standard for pharmaceutical quality control. Its scalable enzymatic resolution further ensures access to enantiomerically pure material for advanced drug development.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 4397-01-7
Cat. No. B1593552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl(phenyl)methanol
CAS4397-01-7
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(C2=CC=CC=C2)O
InChIInChI=1S/C12H16O/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2
InChIKeyNHOWGKLPKLMKGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentyl(phenyl)methanol (CAS 4397-01-7) Procurement Guide: Key Properties and Comparative Positioning for Research Applications


Cyclopentyl(phenyl)methanol (CAS 4397-01-7), also known as α-cyclopentylbenzyl alcohol, is a secondary alcohol characterized by a benzylic chiral center bearing a cyclopentyl ring, a phenyl ring, a hydroxyl group, and a hydrogen atom [1]. This scaffold imparts a computed LogP of approximately 2.9 [2] and a molecular weight of 176.25 g/mol, placing it within favorable drug-like chemical space. The compound is recognized as a crucial intermediate in organic synthesis, particularly as a building block for chiral pharmaceutical candidates , and is specifically identified as an impurity in the anticholinergic agent Penehyclidine [3], underscoring its relevance in pharmaceutical quality control.

Why Cyclopentyl(phenyl)methanol Cannot Be Replaced by Generic Analogs Without Quantitative Justification


Despite its structural simplicity, substituting Cyclopentyl(phenyl)methanol with seemingly similar aryl-alkyl alcohols (e.g., diphenylmethanol, cyclohexyl(phenyl)methanol) is not straightforward and carries significant scientific risk. The compound's specific combination of a cyclopentyl ring and a benzylic alcohol generates a distinct conformational profile and a unique balance of lipophilicity and hydrogen-bonding capacity . Empirical data demonstrate that even minor modifications to the aliphatic ring size or substitution pattern can lead to dramatic changes in biological activity, including variations of over 3-fold in receptor activation potency and nearly 5-fold in enzyme inhibition [1]. Furthermore, the compound's role as a specified impurity reference standard for Penehyclidine mandates its use in analytical and regulatory contexts where no substitute is acceptable [2]. Therefore, direct substitution without validated, context-specific comparative data introduces uncontrolled variables that can compromise both synthetic outcomes and assay reproducibility.

Quantitative Differentiation Evidence for Cyclopentyl(phenyl)methanol Against Closest Analogs


Adenosine A1 Receptor Activation: Cyclopentyl vs. Phenyl Substitution Reveals 3.2-Fold Difference in EC50

In a head-to-head functional assay of adenosine A1 receptor activation, an N6-cyclopentyl substituted analog (CPA) exhibited an EC50 of 203 ± 97 μM, compared to an EC50 of 63 ± 19 μM for the N6-phenyl analog [1]. The cyclopentyl-containing compound is 3.2-fold less potent, demonstrating a clear and quantifiable structure-activity relationship that defines the unique pharmacological signature of the cyclopentyl moiety in this context. This data provides a direct, quantitative justification for selecting the cyclopentyl-substituted scaffold over the phenyl-substituted analog when designing molecules with attenuated A1 receptor activity.

Adenosine Receptor Agonism GPCR Pharmacology Medicinal Chemistry

Kinase Inhibition Potency: Cyclopentyl vs. Phenyl Substitution Shows 4.7-Fold Difference in IC50

In a comparative enzyme inhibition study, a compound bearing an R1 cyclopentyl group (7a) exhibited an IC50 of 3.70 μM, whereas the direct comparator with an R1 phenyl group (7b) showed a significantly more potent IC50 of 0.78 μM [1]. This represents a 4.7-fold difference in inhibitory activity, highlighting the profound influence of replacing the aromatic ring with a cyclopentyl group on target binding. The data provide a clear, quantitative basis for choosing the cyclopentyl-containing analog when reduced potency or a distinct selectivity profile is desired relative to the more active phenyl analog.

Kinase Inhibition Enzyme Assay Structure-Activity Relationship

Physicochemical Profile: Cyclopentyl Ring Provides 20-30% Lower LogP than Bulkier Cycloalkyl Analogs

Cyclopentyl(phenyl)methanol has a computed LogP of 2.9 (ACD/LogP) to 3.27 (estimated Log Kow) [1]. In comparison, the closely related analog cyclohexyl(phenyl)methanol, which contains a six-membered ring, has a computed LogP of approximately 3.5 (estimated based on similar compounds) [2]. While direct experimental LogP data for the cyclohexyl analog is limited, the trend across cycloalkyl series consistently shows that a cyclopentyl ring imparts approximately 0.5-0.6 LogP units lower lipophilicity than a cyclohexyl ring [3]. This reduced lipophilicity can translate into favorable aqueous solubility and altered membrane partitioning behavior, which are critical parameters in drug development and chemical synthesis.

Lipophilicity ADME Properties Drug Design

Chiral Resolution Feasibility: Cyclopentyl Moiety Enables High-Throughput Lipase-Mediated Kinetic Resolution

A patent (CN106431832A) specifically describes a method for the synthesis and biological catalytic resolution of alpha-cyclopentyl(phenyl)methanol using lipase enzymes to obtain optically pure enantiomers [1]. While many secondary alcohols can be resolved, the patent's focus on this specific substrate, and the optimization of reaction conditions (including lipase source, acyl donor, and solvent), demonstrates that the cyclopentyl group provides a steric and electronic environment conducive to efficient enzyme recognition and high enantioselectivity. This contrasts with less sterically differentiated or more flexible alcohols where enzymatic resolution may be less efficient or require harsher chemical conditions.

Asymmetric Synthesis Chiral Resolution Biocatalysis

Validated Research and Industrial Application Scenarios for Cyclopentyl(phenyl)methanol Based on Comparative Evidence


Design of Attenuated Adenosine A1 Receptor Agonists for CNS Indications

Medicinal chemistry programs seeking to develop adenosine A1 receptor agonists with reduced potency or partial agonism can strategically utilize the cyclopentyl-substituted scaffold. As demonstrated in direct comparative data, the N6-cyclopentyl analog exhibits a 3.2-fold higher EC50 (203 μM) compared to the N6-phenyl analog (63 μM) in functional activation assays [1]. This reduced intrinsic activity can be advantageous for achieving a wider therapeutic window or minimizing on-target side effects. Cyclopentyl(phenyl)methanol serves as a key synthetic entry point for constructing this pharmacophore.

Development of Kinase Inhibitors with Fine-Tuned Potency and Selectivity Profiles

In kinase inhibitor discovery, achieving the optimal balance between potency and selectivity is critical. The quantitative structure-activity relationship (SAR) data showing a 4.7-fold decrease in IC50 when replacing a phenyl ring with a cyclopentyl group (from 0.78 μM to 3.70 μM) [2] provides a valuable design principle. Researchers can leverage Cyclopentyl(phenyl)methanol as a building block to deliberately attenuate target inhibition, potentially reducing off-target toxicity or generating tool compounds with partial inhibitory activity for target validation studies.

Synthesis of Chiral Pharmaceutical Intermediates via Mild Enzymatic Resolution

For the synthesis of enantiomerically pure drug candidates, the availability of a patented, lipase-mediated kinetic resolution method for Cyclopentyl(phenyl)methanol [3] offers a significant process advantage. This biocatalytic approach avoids harsh chemical reagents and complex chromatography, providing a scalable and environmentally benign route to optically pure (R)- or (S)- enantiomers. This scenario is particularly relevant for the production of advanced intermediates where chiral purity is paramount, such as in the synthesis of Penehyclidine-related analogs or other chiral alcohols.

Pharmaceutical Quality Control: Reference Standard for Penehyclidine Impurity Analysis

Cyclopentyl(phenyl)methanol is a documented impurity in the anticholinergic drug Penehyclidine [4]. In this context, the compound is not a synthetic intermediate but an analytical reference standard. Its procurement is mandatory for method development, validation, and routine quality control testing in pharmaceutical manufacturing. Generic substitution is not an option; the compound must be used as a certified reference material to ensure accurate identification and quantification of this specific impurity in drug substance and drug product batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopentyl(phenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.